![molecular formula C7H2BrClN2O2 B13662927 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-b]pyridine core. Its molecular formula is C7H3BrClN2O2, and it has a molecular weight of approximately 263.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine oxide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common to ensure consistency and safety .
化学反应分析
Types of Reactions: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .
科学研究应用
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substituent, making it less versatile in certain reactions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position and type of substituents, leading to different chemical and biological properties.
Uniqueness: The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione provides unique reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H2BrClN2O2 |
|---|---|
分子量 |
261.46 g/mol |
IUPAC 名称 |
4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H2BrClN2O2/c8-4-2(9)1-10-6-3(4)5(12)7(13)11-6/h1H,(H,10,11,12,13) |
InChI 键 |
XHXWVRXDEMEERE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C2C(=O)C(=O)NC2=N1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
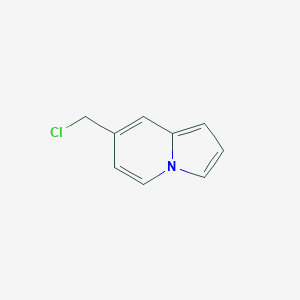
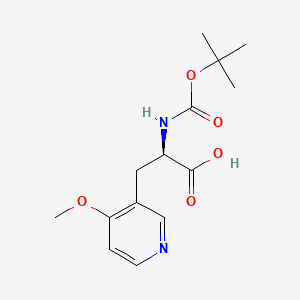
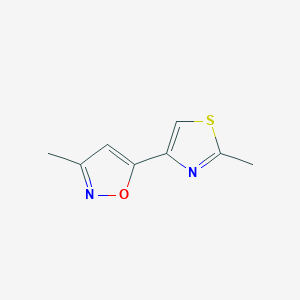
![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
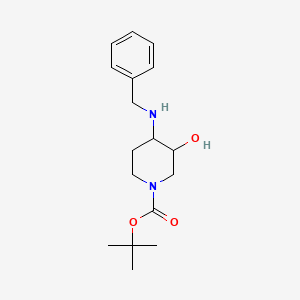
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


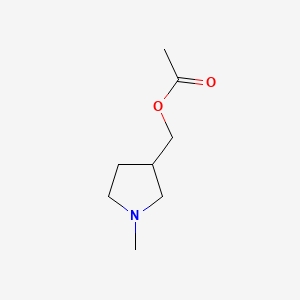
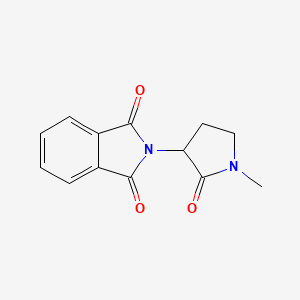
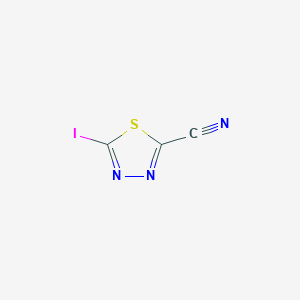
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
